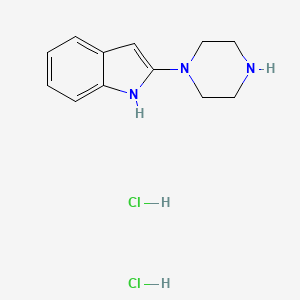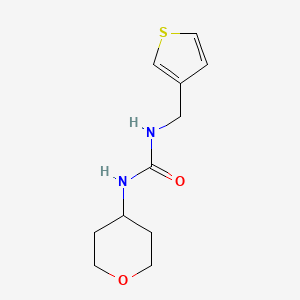
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea (TPPU) is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. TPPU is a urea-based compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
One-Pot Synthesis Techniques
Research has shown that compounds related to "1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea" are used in one-pot synthesis techniques for creating diverse and complex organic structures. For example, a study demonstrated the use of related urea compounds in a one-pot, diastereoselective three-component reaction for the synthesis of furano and pyrano pyrimidinones (thiones) (Ghorbani‐Vaghei et al., 2015). Another example includes the facile synthesis of densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, employing urea as an eco-friendly organo-catalyst (Brahmachari & Banerjee, 2014).
Mechanistic Studies and Catalysis
Further research focuses on mechanistic studies and the catalytic applications of related urea compounds. One study explored the thiourea/proline derivative-catalyzed synthesis of tetrahydrofuran derivatives, providing new insights into (thio)urea/proline cocatalysis (Opalka et al., 2011). Another investigation reported on a facile multicomponent protocol for synthesizing pyrano[2,3-c]pyrazole derivatives using a urea catalyst, highlighting the bifunctional nature of urea in catalyzing multiple steps in the transformation process (Li et al., 2017).
Molecular Interactions and Gelation
Research has also delved into the molecular interactions and gelation properties of related urea compounds. A study on 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrated how the morphology and rheology of gels could be tuned by the identity of the anion, providing insights into the physical properties of these materials (Lloyd & Steed, 2011).
Enzyme Inhibition and Drug Design
Additionally, urea derivatives have been investigated for their potential in drug design and enzyme inhibition. A study presented the design and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α, illustrating the therapeutic potential of these compounds (Getlik et al., 2012).
properties
IUPAC Name |
1-(oxan-4-yl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-11(12-7-9-3-6-16-8-9)13-10-1-4-15-5-2-10/h3,6,8,10H,1-2,4-5,7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWXDXGBDLFGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)
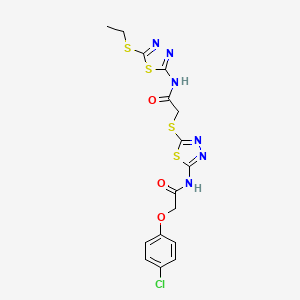
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)
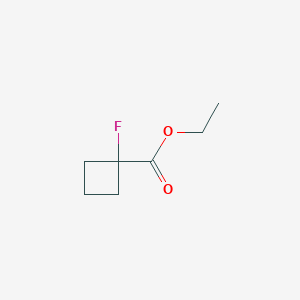
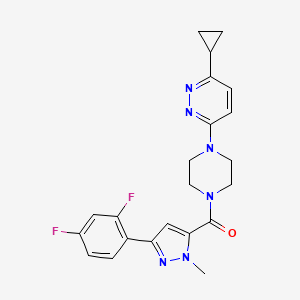
![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
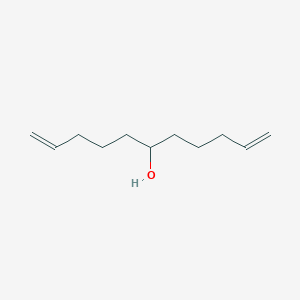
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)
